molecular formula C11H12N2O3 B8553334 Methyl 3-(beta-phenylacryloyl)-carbazate

Methyl 3-(beta-phenylacryloyl)-carbazate

Cat. No. B8553334
M. Wt: 220.22 g/mol
InChI Key: UOOOPYWILUPEPM-UHFFFAOYSA-N
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Patent
US04824670

Procedure details

22.0 g. (0.1 mole) of methyl 3-(β-phenylacryloyl)-carbazate are dissolved in 300 ml. of methanol and the solution is hydrogenated in the presence of 0.2 g. of a palladium-charcoal catalyst. The solution is evaporated. Thus 21.8 g. of the white crystalline desired compound are obtained. Yield: 98.2%. M.p.: 118° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.2%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]([NH:11][NH:12][C:13]([O:15][CH3:16])=[O:14])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].CO>[C:1]1([CH2:7][CH2:8][C:9]([NH:11][NH:12][C:13]([O:15][CH3:16])=[O:14])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)NNC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)NNC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.